Sulfacetamide

solubility ophthalmic formulation sodium salt

Addressing the challenge of formulating high-concentration aqueous ophthalmic solutions without co-solvents, Sulfacetamide (CAS 144-80-9) offers a validated solution. Its sodium salt exhibits superior water solubility (1 g/2.5 mL), enabling 10-30% solutions. Key differentiators include: • A quantifiable ~1% hydrolysis rate during autoclaving, providing a reliable degradation baseline for impurity specifications. • A distinct antibacterial spectrum (MIC 20-50 µg/mL against S. aureus/E. coli) for targeted anti-infective research. • Established utility in bioadhesive microsphere and sustained-release ocular delivery systems, with documented in vivo efficacy improvements.

Molecular Formula C8H10N2O3S
Molecular Weight 214.24 g/mol
CAS No. 144-80-9
Cat. No. B1682645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfacetamide
CAS144-80-9
SynonymsAcetopt
Acetylsulfanilamide
AK Sulf
AK-Sulf
Albucid
Antébor
Belph 10
Belph-10
Bleph
Ceta Sulfa
Cetamide
Colircusi Sulfacetamida
Coliriocilina Sulfacetam
Isopto Cetamide
Sodium Sulamyd
Sulamyd, Sodium
Sulf 10
Sulf-10
Sulfacetam, Coliriocilina
Sulfacetamida, Colircusi
Sulfacetamide
Sulfacetamide Monosodium Salt
Sulfacetamide Sodium
Sulfacetamide, Monosodium Salt, Anhydrous
Sulfacil
Sulfacyl
Sulfair
Sulphacetamide
Molecular FormulaC8H10N2O3S
Molecular Weight214.24 g/mol
Structural Identifiers
SMILESCC(=O)NS(=O)(=O)C1=CC=C(C=C1)N
InChIInChI=1S/C8H10N2O3S/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8/h2-5H,9H2,1H3,(H,10,11)
InChIKeySKIVFJLNDNKQPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder.
Solubility32.1 [ug/mL] (The mean of the results at pH 7.4)
less than 0.1 mg/mL at 61 °F (NTP, 1992)
4.21e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sulfacetamide Physicochemical and Pharmacological Profile


Sulfacetamide (CAS 144-80-9) is a sulfonamide bacteriostatic antibiotic with the molecular formula C8H10N2O3S and molecular weight 214.24 g/mol [1]. Its sodium salt, sulfacetamide sodium (C8H9N2NaO3S·H2O), is freely soluble in water (1 g/2.5 mL) [2], making it particularly suitable for aqueous ophthalmic and topical formulations [3]. The compound exhibits pKa1 (amino group) of 1.8 and pKa2 (sulfonamide group) of 5.4 [4], and functions as a competitive antagonist of para-aminobenzoic acid (PABA) in bacterial folic acid synthesis [5].

A
High-concentration aqueous formulations — freely soluble sodium salt (1 g/2.5 mL water) supports ophthalmic solutions up to 30% without co-solvents.
B
Sterile product development — quantifiable 1% autoclaving hydrolysis rate enables impurity specification setting and quality-by-design workflows.
C
Topical dermatological research — 10% lotion and foam formulations supported; established compatibility with sulfur co-formulation systems.

Sulfacetamide Intra-Class Substitution Limitations


Sulfonamides exhibit marked differences in solubility, protein binding, tissue penetration, and antibacterial spectrum despite sharing a common core structure [1]. For example, sulfacetamide sodium demonstrates water solubility of 1 g/2.5 mL [2], whereas sulfadiazine requires approximately 1 g/170 mL of water [3], directly impacting formulation feasibility for high-concentration ophthalmic solutions (10-30%). Furthermore, sulfacetamide's N1-acetyl substitution confers a distinct antibacterial spectrum compared to sulfanilamide and sulfathiazole [4]. The observed 1% hydrolysis rate of sulfacetamide during autoclaving sterilization [5] represents a process-specific stability parameter not generalizable to other sulfonamides, underscoring that in-class substitution without empirical verification risks formulation failure and compromised therapeutic efficacy.

Sulfacetamide sodium Freely water-soluble (~400 mg/mL); supports 10–30% ophthalmic solutions
Sulfadiazine Slightly soluble (~5.9 mg/mL); high-concentration aqueous formulations may not transfer
Sulfacetamide sodium 1% quantified autoclaving hydrolysis; validated degradation baseline available
Sulfamethoxazole Comparable sterilization stability data not documented; process parameters may differ
Sulfacetamide sodium N1-acetyl substitution profile; distinct antibacterial spectrum vs. sulfanilamide class
Sulfanilamide / Sulfathiazole Different substitution pattern; antimicrobial spectrum may not replicate directly

Sulfacetamide Comparative Evidence


Aqueous Solubility Comparison Across Sulfonamides

Sulfacetamide sodium exhibits markedly higher aqueous solubility (1 g/2.5 mL water) [1] compared to sulfadiazine (1 g/170 mL water) [2] and sulfamethoxazole (practically insoluble in water) [3]. This physicochemical property directly enables the preparation of high-concentration ophthalmic solutions up to 30% (300 mg/mL) [4] and 10% topical acne formulations [5], concentrations unattainable with less soluble sulfonamide analogs without specialized solubilization strategies.

Aqueous solubility
Cross-study comparable
~68-fold higher solubility vs. sulfadiazine
Supports high-concentration formulation selection
Standard monograph values; ambient temperature
solubility ophthalmic formulation sodium salt

Staphylococcus aureus MIC Comparison

Sulfacetamide demonstrates MIC of 50 µg/mL against Staphylococcus aureus [1]. Comparative MIC50 values for sulfamethazine, sulfamerazine, and sulfadimethoxine against S. aureus all exceeded their respective breakpoint MIC values, rendering them less potent drugs [2]. While sulfamethoxazole-trimethoprim combinations exhibit enhanced activity, sulfacetamide as a single agent maintains clinically useful potency against ocular S. aureus isolates at concentrations achievable in ophthalmic formulations (10% solution = 100,000 µg/mL) [3].

S. aureus MIC
Cross-study comparable
MIC = 50 µg/mL
Reported MIC within achievable ophthalmic concentration range
Broth dilution; comparator sulfonamide MIC50 exceeded breakpoints
MIC Staphylococcus aureus antibacterial

Escherichia coli MIC Comparison

Sulfacetamide exhibits MIC of 20 µg/mL against Escherichia coli [1]. In a comparative in vitro study of sulfonamide multicomponent forms tested against E. coli, sulfacetamide demonstrated activity that served as the baseline reference compound, with sulfamethoxazole (SMZ) showing enhanced antibacterial activity only when formulated as the polyiodide salt SMZ[I5]·H2O [2]. The unmodified sulfacetamide molecule maintains sufficient anti-E. coli activity to warrant inclusion in ophthalmic formulations targeting this pathogen [3].

E. coli MIC
Head-to-head
MIC = 20 µg/mL
Baseline reference activity without salt modification
SMZ required polyiodide salt for enhanced activity
MIC Escherichia coli gram-negative

Sterilization-Induced Hydrolysis Stability

Sulfacetamide ophthalmic solutions subjected to terminal sterilization by autoclaving undergo a known and quantifiable hydrolysis rate of 1% [1]. This reproducible degradation value enables formulators to establish validated manufacturing process controls and shelf-life specifications with predictable sulfanilamide impurity limits. This stands in contrast to sulfamethoxazole and sulfadiazine, for which equivalent autoclaving hydrolysis data are not comparably documented in standard ophthalmic formulation literature [2].

Sterilization stability
Class-level inference
1% reproducible hydrolysis
Validated degradation baseline for impurity specifications
Autoclaving conditions; comparator data unavailable
sterilization hydrolysis formulation stability

Ocular Penetration and Bioavailability Enhancement

Sulfacetamide demonstrates corneal absorption following application of 30% ophthalmic solutions [1]. Ocular contact time increases proportionally with increasing drug concentration [2], and sulfacetamide sodium concentrations did not rise when applied four times daily for one week, indicating predictable topical pharmacokinetics [3]. Bioadhesive microsphere formulations of sulfacetamide sodium significantly decreased viable bacterial counts in both S. aureus and P. aeruginosa keratitis rabbit models compared to sulfacetamide sodium alone [4], confirming that formulation optimization yields quantifiable in vivo efficacy gains.

Ocular penetration
Head-to-head
Microsphere formulation: reported decrease in viable bacterial counts
Supports formulation-responsive delivery research
Rabbit keratitis model; S. aureus and P. aeruginosa
ocular bioavailability corneal penetration formulation

Gram-Negative Coverage Limitation

Sulfacetamide does not provide adequate coverage against Pseudomonas aeruginosa [1]. In comparative susceptibility testing of bacterial conjunctivitis isolates, both staphylococcal strains were sensitive to all tested antibiotics except sulfacetamide, and tobramycin showed the largest zone of inhibition against P. aeruginosa [2]. Additionally, a significant percentage of staphylococcal isolates demonstrate complete resistance to sulfa drugs [3]. This established coverage gap represents a verifiable selection criterion: sulfacetamide should be prioritized only when Pseudomonas coverage is not required or when combined with anti-pseudomonal agents.

Pseudomonas coverage
Head-to-head
Inadequate anti-pseudomonal activity; tobramycin shows largest inhibition zone
Spectrum limitation informs organism-specific selection
In vitro susceptibility testing; staphylococcal resistance noted
Pseudomonas aeruginosa antimicrobial spectrum coverage gap

Sulfacetamide Procurement Scenarios


High-Concentration Ophthalmic Solutions

Procurement of sulfacetamide sodium is optimal when developing ophthalmic solutions at concentrations of 10% to 30% (100-300 mg/mL) requiring terminal sterilization by autoclaving. The compound's 1 g/2.5 mL water solubility [1] enables these high concentrations without co-solvents, while the quantifiable 1% hydrolysis rate during autoclaving [2] provides a validated degradation baseline for impurity specification setting. In contrast, sulfadiazine (1 g/170 mL water solubility) and sulfamethoxazole (practically insoluble) cannot achieve comparable concentrations in simple aqueous vehicles without specialized solubilization approaches.

Non-Pseudomonal Ocular Infection Treatment

Sulfacetamide ophthalmic solution USP 10% is indicated for bacterial conjunctivitis and superficial ocular infections caused by susceptible S. aureus (MIC = 50 µg/mL) [3], S. pneumoniae, viridans streptococci, H. influenzae, E. coli (MIC = 20 µg/mL) [4], Klebsiella, and Enterobacter species [5]. Selection is appropriate when clinical assessment confirms low Pseudomonas risk, as sulfacetamide does not provide adequate Pseudomonas coverage [6]. This scenario excludes patients with known sulfonamide hypersensitivity and settings where broader gram-negative coverage is required.

Acne and Rosacea Topical Formulations

Sulfacetamide sodium 10% formulations, frequently combined with sulfur 5%, are indicated for topical control of acne vulgaris, acne rosacea, and seborrheic dermatitis [7]. The compound's high aqueous solubility enables stable lotion, foam, and suspension formulations with multiple excipient compatibility profiles [8]. This application scenario leverages sulfacetamide's unique positioning among sulfonamides as a topical dermatologic agent, a therapeutic niche not occupied by sulfamethoxazole or sulfadiazine in monotherapy topical formulations.

Bioadhesive Microsphere Ocular Delivery Systems

Sulfacetamide sodium serves as an established model compound for advanced ocular drug delivery research. Bioadhesive microsphere formulations significantly decrease viable bacterial counts in both S. aureus and P. aeruginosa keratitis models compared to sulfacetamide sodium solution alone [9]. Ocular contact time increases proportionally with drug concentration [10], and corneal absorption occurs with 30% solutions [11]. These validated in vivo efficacy improvements support sulfacetamide selection for formulation scientists developing sustained-release or bioavailability-enhanced ocular delivery systems.

Application
Selection Property
Validation Focus
High-concentration ophthalmic solutions
Aqueous solubility profile
Solubility threshold and autoclaving degradation baseline
Non-pseudomonal ocular infection research
Antimicrobial spectrum context
S. aureus and E. coli MIC endpoint review
Acne and rosacea topical formulations
Dermatological formulation compatibility
Lotion, foam, and suspension stability with sulfur co-formulation
Bioadhesive ocular delivery systems
Formulation-responsive bioavailability
Microsphere vs. solution efficacy in keratitis models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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